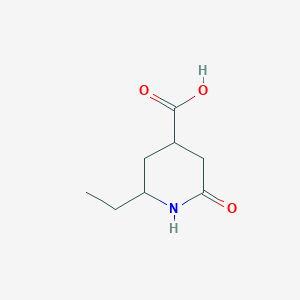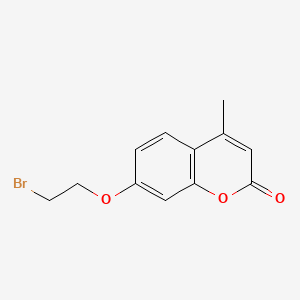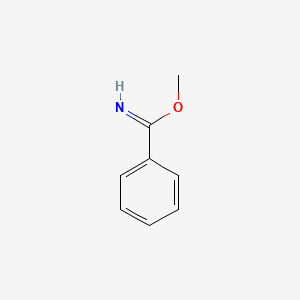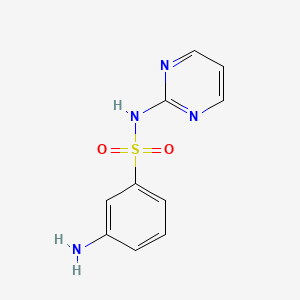![molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1](/img/structure/B1267543.png)
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
Übersicht
Beschreibung
1-(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known as BPCA, is a carboxylic acid with an aromatic benzyloxy group attached to the piperidine ring. This compound is used in various scientific research applications, including synthesis, drug discovery, and biochemical and physiological studies. BPCA has a wide range of biochemical and physiological effects, which can be exploited for various research purposes.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid has been utilized in asymmetric syntheses. For instance, Xue et al. (2002) describe the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. These processes involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, yielding optically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Coordination Polymers and Photophysical Properties
The compound also finds application in the development of coordination polymers. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates. These polymers exhibit significant photophysical properties, with potential applications in material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Structure Analysis
Research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-piperidinecarboxylic acid hydrochloride, a related compound, focused on its crystal and molecular structure. This study, involving X-ray diffraction and spectroscopic techniques, provides insights into the molecular geometry of such compounds, which is crucial for understanding their chemical behavior (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Catalysis of Radical Reactions
Klinska et al. (2015) demonstrated the pH-dependent electrostatic effects on the kinetics of hydrogen atom transfer between 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid and a radical compound. This finding is significant in understanding the electrostatic catalysis of radical reactions, which has implications in synthetic chemistry (Klinska, Smith, Gryn’ova, Banwell, & Coote, 2015).
Synthesis of Novel Compounds
The synthesis of new compounds using this compound is another area of research. Kubyshkin et al. (2009) synthesized a rigid analogue of 2-aminoadipic acid, demonstrating the versatility of this compound in creating structurally unique molecules (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78190-11-1 | |
| Record name | 78190-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

